molecular formula C16H24ClNO2 B13781848 (Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride CAS No. 85467-61-4

(Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride

Cat. No.: B13781848
CAS No.: 85467-61-4
M. Wt: 297.82 g/mol
InChI Key: HCEJJXRJUNFIPA-XMZRARIVSA-N
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Description

(Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropane ring, which is a three-membered carbon ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the reaction of phenylacetonitrile with isopropyl bromide in the presence of a strong base to form the corresponding isopropyl phenylacetonitrile This intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a carbene precursor to form the cyclopropane ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the isopropyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-Allyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate
  • (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one

Uniqueness

(Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride is unique due to its specific structural features, such as the presence of the cyclopropane ring and the dimethylamino group

Properties

CAS No.

85467-61-4

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

dimethyl-[[(1S,2R)-2-phenyl-2-propan-2-yloxycarbonylcyclopropyl]methyl]azanium;chloride

InChI

InChI=1S/C16H23NO2.ClH/c1-12(2)19-15(18)16(10-14(16)11-17(3)4)13-8-6-5-7-9-13;/h5-9,12,14H,10-11H2,1-4H3;1H/t14-,16+;/m1./s1

InChI Key

HCEJJXRJUNFIPA-XMZRARIVSA-N

Isomeric SMILES

CC(C)OC(=O)[C@@]1(C[C@@H]1C[NH+](C)C)C2=CC=CC=C2.[Cl-]

Canonical SMILES

CC(C)OC(=O)C1(CC1C[NH+](C)C)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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